(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione
Overview
Description
(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the naphthalene core through cyclization reactions.
Substitution Reactions: Introduction of methyl groups and other substituents via substitution reactions.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the necessary chemical reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and yield.
Purification Techniques: Using methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Including sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Various catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting various intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione: The enantiomer of the compound with different stereochemistry.
6-Methyl-2,3,4,8-tetrahydronaphthalene-1,5-dione: A structurally similar compound with variations in the substituents.
Uniqueness
(S)-5,8a-Dimethyl-3,4,8,8a-tetrahydro-2H,7H-naphthalene-1,6-dione is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(8aS)-5,8a-dimethyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-9-4-3-5-11(14)12(9,2)7-6-10(8)13/h3-7H2,1-2H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSJMUXZPBXLSI-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)C2(CCC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCC(=O)[C@]2(CCC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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